alpha-Methoxyphenylacetic acid, sodium salt
Description
Alpha-Methoxyphenylacetic Acid Sodium Salt is a chemical compound with the molecular formula C9H9NaO3 and a molecular weight of 188.16 g/mol . It is a derivative of mandelic acid and is known for its applications in various organic reactions . This compound is often used in scientific research due to its unique chemical properties and reactivity.
Properties
CAS No. |
63450-88-4 |
|---|---|
Molecular Formula |
C9H10NaO3 |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
sodium;2-methoxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H10O3.Na/c1-12-8(9(10)11)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,10,11); |
InChI Key |
BXLJHLKIRXODPC-UHFFFAOYSA-N |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methoxyphenylacetic Acid Sodium Salt can be synthesized through several methods. One common method involves the reaction of mandelic acid with methanol to form methoxyphenylacetic acid methyl ester, which is then reacted with sodium hydroxide to produce the sodium salt . Another method involves the direct synthesis from styrene and methanol using Co3O4/CuCo2O4 heterostructures as a catalyst . This tandem catalytic approach integrates styrene epoxidation and subsequent nucleophilic ring-opening of styrene oxide .
Industrial Production Methods
Industrial production of Alpha-Methoxyphenylacetic Acid Sodium Salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, etherification, and hydrolysis, followed by purification and crystallization .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methoxyphenylacetic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Alpha-Methoxyphenylacetic Acid Sodium Salt .
Scientific Research Applications
Alpha-Methoxyphenylacetic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an NMR shift reagent to determine enantiomeric purity.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fine chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of Alpha-Methoxyphenylacetic Acid Sodium Salt involves its interaction with various molecular targets and pathways. The compound’s methoxy and carboxylic acid groups play a crucial role in its reactivity and binding properties. These functional groups allow it to participate in hydrogen bonding and other non-covalent interactions, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid: A precursor to Alpha-Methoxyphenylacetic Acid Sodium Salt, used in similar applications.
Phenylacetic Acid: Shares structural similarities but lacks the methoxy group.
Methoxyacetic Acid: Similar in structure but with different reactivity due to the absence of the phenyl ring.
Uniqueness
Alpha-Methoxyphenylacetic Acid Sodium Salt is unique due to its combination of a methoxy group and a carboxylic acid group attached to a phenyl ring. This combination provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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